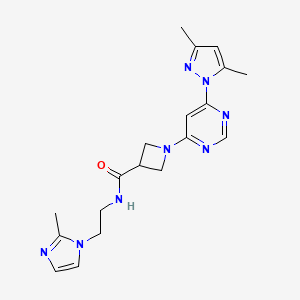
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a pyrimidine core, a pyrazole moiety, and an azetidine ring, which are known to contribute to diverse biological activities.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. The pyrazole and pyrimidine components are particularly noted for their roles in kinase inhibition, which is crucial for cancer therapy.
Anticancer Properties
Recent studies have demonstrated that compounds containing pyrazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed promising results in inhibiting the growth of several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system tumor), and NCI-H460 (lung cancer). The observed IC50 values were 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds with structural similarities:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer activity and found that modifications in the pyrazole ring significantly enhanced potency against specific cancer types .
- Pyrimidine-based Kinase Inhibitors : Research has indicated that pyrimidine derivatives can effectively inhibit multiple kinases involved in tumor growth, suggesting that our compound may share this mechanism .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties, including good solubility and permeability.
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-13-8-14(2)27(24-13)18-9-17(22-12-23-18)26-10-16(11-26)19(28)21-5-7-25-6-4-20-15(25)3/h4,6,8-9,12,16H,5,7,10-11H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYCZJMUGYCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














